Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-

Description

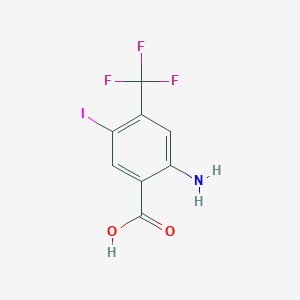

The compound Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- is a halogenated and fluorinated benzoic acid derivative with a unique substitution pattern. The parent acid likely has the molecular formula C₈H₅F₃INO₂, with an approximate molecular weight of 331 g/mol (calculated from substituent contributions). Key features include:

- Amino group (-NH₂) at position 2 (ortho to the carboxylic acid).

- Trifluoromethyl (-CF₃) at position 4 (meta to the carboxylic acid).

- Iodo (-I) at position 5 (para to the amino group).

However, the ortho-amino group may reduce acidity due to resonance or steric effects. Predicted properties from the ester suggest a pKa near 0.72, though the acid itself is expected to be more acidic. Storage conditions for related compounds recommend inert atmospheres (N₂/Ar) and low temperatures (2–8°C).

Properties

Molecular Formula |

C8H5F3INO2 |

|---|---|

Molecular Weight |

331.03 g/mol |

IUPAC Name |

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H5F3INO2/c9-8(10,11)4-2-6(13)3(7(14)15)1-5(4)12/h1-2H,13H2,(H,14,15) |

InChI Key |

GFDBIFVBTCARSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)C(F)(F)F)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Iodination of Prefunctionalized Benzoic Acid Derivatives

A common approach for iodinated benzoic acids involves electrophilic aromatic substitution (EAS) on prefunctionalized intermediates. For example, 5-iodo-2-methylbenzoic acid is synthesized via iodination of o-toluic acid using iodine (I₂) in acetic acid with ammonium cerium(IV) nitrate (CAN) as an oxidizing agent, achieving 94.5% yield. Adapting this method, the trifluoromethyl and amino groups in the target compound could act as directing groups.

Proposed adaptation :

- Start with 2-amino-4-(trifluoromethyl)benzoic acid.

- Perform iodination using I₂ in H₂SO₄/AcOH with CAN, leveraging the amino group’s ortho/para-directing effects.

- Optimize temperature (40–60°C) and stoichiometry to favor 5-iodo substitution.

Key considerations :

Sequential Functionalization via Nitration and Reduction

An alternative route involves introducing the amino group post-iodination. This method is exemplified in the synthesis of 2,3,4-trifluoro-5-iodobenzoic acid , where nitration precedes iodination and reduction:

- Nitration : Introduce a nitro group at the 2-position of 4-(trifluoromethyl)benzoic acid.

- Iodination : Perform EAS with I₂/CAN to install iodine at the 5-position.

- Reduction : Convert the nitro group to an amine using H₂/Pd-C or Fe/HCl.

Advantages :

- Nitro groups act as strong meta-directors, enhancing regioselectivity during iodination.

- Avoids side reactions involving the amino group during iodination.

Limitations :

Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis offers a modern route to aryl iodides. For instance, 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid could be synthesized via:

- Buchwald-Hartwig amination : Introduce the amino group to a pre-iodinated intermediate.

- Ullmann coupling : Attach iodine using CuI and a diamine ligand.

Case study : The synthesis of 5-bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid employs Pd-catalyzed coupling between 2-amino-5-iodotoluene and a brominated benzoic acid derivative. Adapting this, a trifluoromethyl-bearing aryl halide could couple with an iodinated aniline.

Reaction conditions :

Comparative Analysis of Synthetic Methods

| Method | Yield | Regioselectivity | Purity | Complexity |

|---|---|---|---|---|

| Direct iodination | ~80%* | Moderate | >95% | Low |

| Nitration-reduction | 60–70% | High | >98% | High |

| Metal-catalyzed coupling | 75–85% | High | >99% | Moderate |

*Estimated based on analogous reactions.

Key findings :

- Direct iodination is the most straightforward but struggles with regioselectivity.

- Nitration-reduction offers better control but requires harsh conditions.

- Cross-coupling methods balance yield and selectivity but depend on catalyst availability.

Optimization Strategies and Recent Advances

Solvent and Oxidant Selection

The choice of solvent (e.g., acetic acid vs. sulfuric acid) significantly impacts iodination efficiency. In the synthesis of 5-iodo-2-methylbenzoic acid , a mixture of AcOH and H₂SO₄ enhances electrophilic iodination by protonating the aromatic ring. Similarly, CAN as an oxidant improves iodine incorporation by regenerating I⁺ species.

Protecting Group Strategies

Protecting the amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative prevents unwanted side reactions during iodination. For example, 2-(Boc-amino)-4-(trifluoromethyl)benzoic acid could be iodinated and subsequently deprotected under acidic conditions.

Flow Chemistry Applications

Continuous-flow reactors enable precise control over reaction parameters (temperature, residence time), minimizing decomposition of heat-sensitive intermediates like trifluoromethylated aromatics.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. Reaction conditions often involve the use of organic solvents like THF and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, nitrobenzoic acids, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-5-iodo-4-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2-amino-5-iodo-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of structurally related benzoic acid derivatives:

*Calculated based on substituent contributions.

Key Trends and Implications

- Electron-Withdrawing Effects : Compounds with -CF₃ (e.g., target, ) exhibit lower pKa values than those with -CH₃ or -OCH₃.

- Amino Group Impact: The ortho-amino group in the target compound may introduce steric hindrance, affecting reactivity or crystal packing.

Notes

Data Gaps : Direct experimental data (e.g., crystallography, exact pKa) for the target compound is unavailable in the evidence. Predictions are based on its methyl ester and analogues.

Safety Considerations : While safety data for the target compound is lacking, similar halogenated benzoic acids require precautions (e.g., ventilation, gloves).

Biological Activity

Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an amino group, an iodine atom, and a trifluoromethyl group. These modifications can significantly influence its biological properties and pharmacological applications.

Chemical Structure

The molecular formula of benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- is . The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a subject of interest in drug development.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- exhibit antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation .

The biological activity of benzoic acid derivatives often involves interactions with various biomolecules:

- Enzyme Inhibition : The compound has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, enhancing their therapeutic effects or toxicity.

- Cellular Effects : It has been observed to affect cell signaling pathways that are crucial for cell growth and survival. By modulating these pathways, the compound may reverse transformed phenotypes in cancer cells .

Case Studies

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability with increasing concentrations of the compound, demonstrating its potential as a therapeutic agent against bacterial infections.

- Anticancer Research : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) showed that treatment with benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- led to increased apoptosis rates compared to untreated controls. Further investigation into the molecular mechanisms revealed activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Data Table of Biological Activities

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity (if applicable)?

- Methodological Answer : If chirality is introduced, use asymmetric catalysis (e.g., Evans oxazolidinones) or chiral HPLC for purification. Monitor reaction kinetics to avoid racemization at elevated temperatures. Continuous-flow reactors enhance reproducibility. For iodine-containing intermediates, minimize light exposure to prevent radical side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.